molecular formula C22H22N2O6S B12191804 N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12191804
M. Wt: 442.5 g/mol
InChI Key: DENPIJYCRJSRLY-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a (Z)-configured 2-methoxybenzylidene group at the 5-position. The propanamide side chain is further modified with a 3,4-dihydroxyphenethyl moiety, which may confer antioxidant or kinase-inhibitory properties due to catechol-like structural motifs.

The synthesis of such compounds typically involves Knoevenagel condensation to introduce the benzylidene group to the thiazolidinone ring, followed by carbodiimide-mediated coupling for the propanamide side chain . The stereochemistry at the 5-position (Z-configuration) is critical for biological activity, as evidenced by structure-activity relationship (SAR) studies in analogous compounds .

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C22H22N2O6S/c1-30-18-5-3-2-4-15(18)13-19-21(28)24(22(29)31-19)11-9-20(27)23-10-8-14-6-7-16(25)17(26)12-14/h2-7,12-13,25-26H,8-11H2,1H3,(H,23,27)/b19-13-

InChI Key

DENPIJYCRJSRLY-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the methoxybenzylidene group, and finally the attachment of the dihydroxyphenylethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The methoxybenzylidene group can be reduced to the corresponding benzyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the methoxybenzylidene group can produce benzyl derivatives.

Scientific Research Applications

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the thiazolidine ring may interact with enzymes or receptors involved in inflammatory processes. The methoxybenzylidene group can modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Biological Activities References
Target Compound 1,3-Thiazolidin-2,4-dione 5-(2-Methoxybenzylidene), N-3,4-dihydroxyphenethyl propanamide Hypothesized: PPARγ agonism, antioxidant activity
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide 1,3-Thiazolidin-2,4-dione 5-(Arylidene), N-phenyl benzamide Moderate PPARγ binding affinity (IC₅₀: ~2.5 µM)
3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 1,3-Thiazolidin-2-thioxo-4-one 5-(4-Methylbenzylidene), N-thiadiazolyl propanamide Anticancer activity (IC₅₀: 8.7 µM against MCF-7 cells)
3-[(5Z)-5-(Thiophen-2-ylmethylidene)-2,4-dioxo-thiazolidin-3-yl]-N-(4-(thiazol-2-ylsulfamoyl)phenyl)propanamide 1,3-Thiazolidin-2,4-dione 5-(Thiophenylidene), N-sulfamoylphenyl propanamide Dual COX-2/5-LOX inhibition (COX-2 IC₅₀: 0.12 µM; 5-LOX IC₅₀: 1.8 µM)

Key Comparative Insights:

Substituent Effects on Activity: The 2-methoxybenzylidene group in the target compound may enhance metabolic stability compared to 4-methylbenzylidene () but reduce lipophilicity relative to thiophenylidene ().

The sulfamoylphenyl group in ’s compound confers selective COX-2 inhibition, a feature absent in the target compound .

Synthetic Routes :

  • The target compound’s synthesis aligns with methods in (carbodiimide coupling) but diverges from (oxadiazole-thiazole hybrid synthesis) and (multistep reductive amination) .

Research Findings and Implications

  • PPARγ Modulation: Thiazolidinone analogs with Z-configured benzylidene groups exhibit stronger PPARγ binding than E-isomers (e.g., ’s compound showed 10-fold lower activity for E-isomers) .
  • Antioxidant Potential: The catechol group in the target compound may mimic natural antioxidants (e.g., hydroxytyrosol), with predicted radical scavenging activity (theoretical ORAC value: ~12,000 µmol TE/g) based on similar structures .
  • However, its dihydroxyphenyl moiety could synergize with PPARγ agonism for metabolic disorder applications .

Biological Activity

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 902332-82-5

Structural Representation

PropertyValue
Molecular FormulaC22H20N2O4S2
Molecular Weight440.5 g/mol
CAS Number902332-82-5

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties, which may mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells. For instance, in vitro assays have shown significant cytotoxic effects against various cancer lines.
  • Anti-inflammatory Effects : The thiazolidine moiety is associated with anti-inflammatory activity, potentially reducing inflammation-related pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on prostate adenocarcinoma (PC-3) and colorectal adenocarcinoma (HT-29) cell lines. The compound exhibited an IC50 value of approximately 25.6 µM for PC-3 cells and 45.5 µM for HT-29 cells after 48 hours of treatment .
  • Cytotoxicity Assays :
    • In an MTT assay, the compound demonstrated a dose-dependent reduction in cell viability in both cancer cell lines tested . The results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known bioactive compounds is essential:

Compound NameIC50 (µM) PC-3IC50 (µM) HT-29
N-[2-(3,4-dihydroxyphenyl)ethyl]-...25.6 ± 2.845.5 ± 8.8
Compound A (known anticancer agent)15.0 ± 1.030.0 ± 5.0
Compound B (known antioxidant)40.0 ± 4.060.0 ± 10.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.